
Elisidepsin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elisidepsin is a synthetic cyclic depsipeptide of the kahalalides family with potential antineoplastic activity. PM02734 is a derivative of a natural marine compound extracted from the sacoglossan sea slug, Elysia rufescens. Although the exact mechanism of action has yet to be elucidated, elisidepsin exhibits anti-proliferative activity in a wide variety of cancer types, such as breast, colon, pancreas, lung, and prostate.
Elisidepsin is a synthetic cyclodepsipeptide derived from a marine metabolite that exhibits antineoplastic properties. It has a role as an antineoplastic agent.
Applications De Recherche Scientifique
Predictive Factors of Sensitivity to Elisidepsin
- Application in Cancer Cell Research : Elisidepsin exhibits potent cytotoxic effects in a variety of cancer cell lines, with a special focus on epithelial cells. High expression of ErbB3 and Muc1, along with the presence of epithelial phenotype markers like E-cadherin, indicates higher sensitivity to Elisidepsin. Conversely, KRAS mutations are associated with resistance (Serova et al., 2013).
Epithelial-Mesenchymal Transition and HER3 in Elisidepsin Response
- Mechanisms of Sensitivity and Resistance : The basal expression of EMT markers significantly correlates with the response to Elisidepsin in breast and pancreatic cancer cell lines. Resistance to Elisidepsin is linked to a switch to the EMT state. Furthermore, basal HER3 expression is a key marker of sensitivity to this drug (Teixidó et al., 2013).
Elisidepsin's Impact on ErbB Protein Modifications
- Cellular Effects : Elisidepsin induces redistribution of ErbB3 and some GPI-anchored proteins from the plasma membrane to intracellular vesicles. This is associated with significant changes in the plasma membrane, possibly leading to the formation of liquid ordered domains (Váradi et al., 2011).
Combination Therapies with Elisidepsin
- Synergistic Effects : Elisidepsin shows synergistic effects when combined with several chemotherapy agents like lapatinib, 5-FU, and oxaliplatin, hinting at its potential in combination therapies (Ling et al., 2009).
Role of EMT in Elisidepsin Resistance
- Impact on Colon Cancer Cells : In colon cancer cells, the role of epithelial-to-mesenchymal transition (EMT) in resistance to Elisidepsin is notable. The antiproliferative effects of Elisidepsin were evaluated, showing a significant relationship with EMT markers (Serova et al., 2009).
Cell Death Mechanisms Induced by Elisidepsin
- Unique Cell Death Mechanism : Elisidepsin induces cell death associated with autophagy features and the inhibition of the Akt/mTOR signaling pathway, suggesting a complex mechanism of action different from classical apoptosis (Ling et al., 2011).
Interaction with Glycosylceramides in Tumor Cells
- Targeting Cell Membrane : Elisidepsin interacts directly with glycosylceramides in the plasma membrane of tumor cells, leading to necrotic cell death. This interaction is crucial for its membrane permeabilization and antineoplastic effects (Molina-Guijarro et al., 2015).
Pharmacokinetic Studies
- Clinical Trial Insights : Various clinical trials have been conducted to determine the pharmacokinetics, dose-limiting toxicities, and effective doses for phase II trials of Elisidepsin, providing crucial information for its therapeutic application (Ratain et al., 2015).
Propriétés
Nom du produit |
Elisidepsin |
|---|---|
Formule moléculaire |
C75H124N14O16 |
Poids moléculaire |
1477.9 g/mol |
Nom IUPAC |
(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-[[(4S)-4-methylhexanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C75H124N14O16/c1-20-43(15)33-34-53(91)80-54(38(5)6)68(97)87-61(46(18)90)72(101)82-56(40(9)10)69(98)83-57(41(11)12)74(103)89-36-28-32-52(89)66(95)78-50(31-27-35-76)64(93)85-59(44(16)21-2)71(100)88-62-47(19)105-75(104)58(42(13)14)84-63(92)49(23-4)77-65(94)51(37-48-29-25-24-26-30-48)79-67(96)55(39(7)8)81-70(99)60(45(17)22-3)86-73(62)102/h23-26,29-30,38-47,50-52,54-62,90H,20-22,27-28,31-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-23-/t43-,44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+/m0/s1 |
Clé InChI |
ZNVCPJPCKSJWDH-UCTDCHLSSA-N |
SMILES isomérique |
CC[C@H](C)CCC(=O)N[C@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N1CCC[C@@H]1C(=O)N[C@@H](CCCN)C(=O)N[C@H]([C@@H](C)CC)C(=O)N[C@@H]2[C@H](OC(=O)[C@@H](NC(=O)/C(=C/C)/NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)[C@@H](C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C |
SMILES |
CCC(C)CCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC2C(OC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C |
SMILES canonique |
CCC(C)CCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC2C(OC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C |
Synonymes |
elisidepsin irvalec PM02734 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



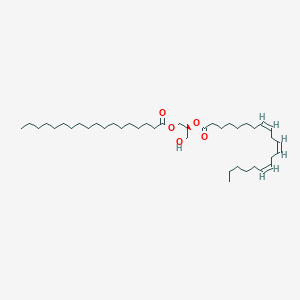
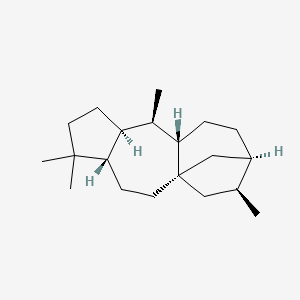
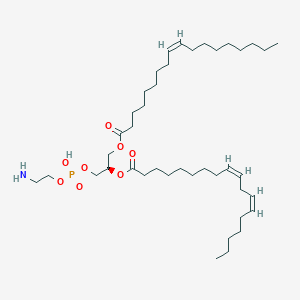
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1244318.png)
![2-[1-[2-[4-[2-[3,5-Bis(trifluoromethyl)phenyl]acetyl]-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]piperidin-4-yl]-2-methylpropanamide](/img/structure/B1244323.png)
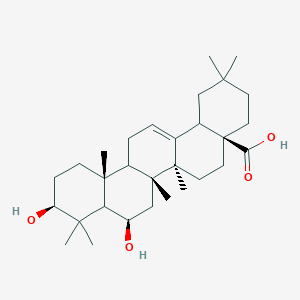
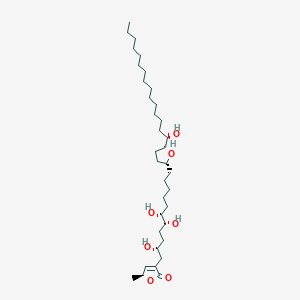
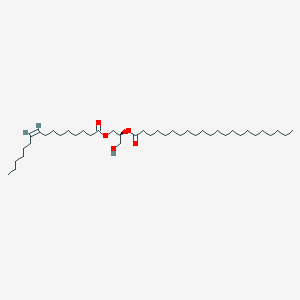

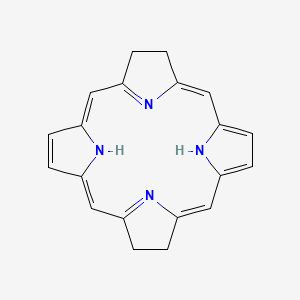
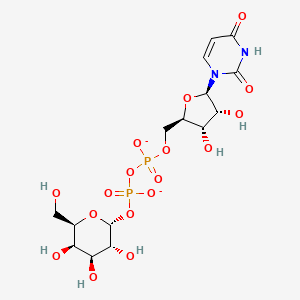
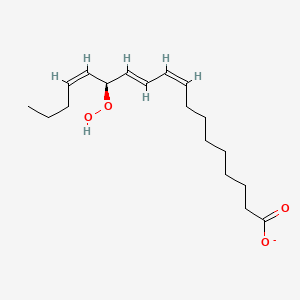
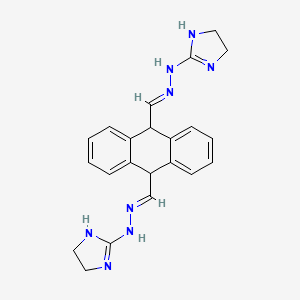
![N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c][1]benzopyrancarboxamide](/img/structure/B1244336.png)